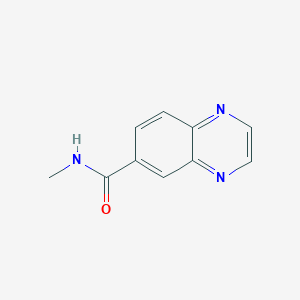

N-methylquinoxaline-6-carboxamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-methylquinoxaline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-11-10(14)7-2-3-8-9(6-7)13-5-4-12-8/h2-6H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMOKYATERMTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Strategies

Established Synthetic Pathways for Quinoxaline-6-carboxamide (B1312456) Core Structures

Traditional synthetic routes to the quinoxaline-6-carboxamide scaffold are well-documented, typically involving the initial formation of the heterocyclic quinoxaline (B1680401) core, followed by functional group manipulations to install the desired carboxamide side chain.

The most fundamental and widely utilized method for constructing the quinoxaline ring is the condensation reaction between an aromatic 1,2-diamine (o-phenylenediamine) and a 1,2-dicarbonyl compound. researchgate.netencyclopedia.pubnih.gov This reaction, first reported independently by Körner and Hinsberg in 1884, forms the pyrazine (B50134) ring fused to the benzene (B151609) ring. nih.govchim.it

The general mechanism involves the nucleophilic attack of the amino groups of the 1,2-phenylenediamine on the carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to yield the aromatic quinoxaline system. A variety of 1,2-dicarbonyl compounds can be used, including glyoxal, α-ketoaldehydes, and α-diketones, which allows for substitution at the 2- and 3-positions of the quinoxaline ring. chim.itsapub.org The reaction is typically carried out in solvents like ethanol or acetic acid and can be catalyzed by acids. nih.govtandfonline.com

Table 1: Catalysts and Conditions for Quinoxaline Synthesis via Condensation

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| None | o-phenylenediamine (B120857), Benzil | Acetic Acid | Reflux, 2-12 h | 34-85% | tandfonline.com |

| p-Toluenesulfonic acid | o-phenylenediamine, Benzil | Solvent-free | Grinding, Room Temp, 5 min | 90% | tandfonline.com |

| Alumina-Supported Heteropolyoxometalates | Substituted o-phenylenediamines, 1,2-diketones | Not specified | Room Temp | Not specified | nih.gov |

| Sulfated Polyborate | o-phenylenediamines, 1,2-diketones | Solvent-free | 80 °C | High | ias.ac.in |

To synthesize N-methylquinoxaline-6-carboxamide specifically, a multi-step sequence is often required, as the necessary starting materials (e.g., a 1,2-diamine with a pre-installed carboxyl group at the 4-position) may not be readily available. A common strategy involves building the quinoxaline ring with a precursor functional group at the 6-position, which is later converted to the desired carboxamide.

One documented pathway begins with the synthesis of a 6-carboxy- or 6-carboalkoxy-quinoxaline derivative. For example, a synthesis of novel quinoxaline-6-carboxamide derivatives started with the formation of a 2,3-dioxoquinoxaline-6-carboxylate compound. researchgate.net This intermediate then underwent a series of transformations:

Chlorination : The carboxylate ester is converted to an acid chloride, typically using a reagent like thionyl chloride (SOCl₂). researchgate.net

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid (quinoxaline-6-carboxylic acid) using a base such as sodium hydroxide (B78521). researchgate.net

Amidation : The resulting quinoxaline-6-carboxylic acid is then coupled with the desired amine (in this case, methylamine) to form the final this compound. researchgate.net

Another approach involves synthesizing a substituted quinoxaline, such as 6-chloroquinoxaline, which can then be converted to quinoxaline-6-carbaldehyde. This aldehyde serves as a versatile intermediate that can be oxidized to the carboxylic acid and subsequently amidated.

The final and crucial step in many synthetic routes to this compound is the formation of the amide bond. Direct amidation of quinoxaline-6-carboxylic acid with methylamine is a common method. To facilitate this reaction, which can be slow due to the formation of a non-reactive ammonium carboxylate salt, coupling agents are frequently employed. mdpi.com

Carbodiimide-mediated coupling is a standard technique. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt), activate the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine. mdpi.com A specific example in the synthesis of quinoxaline-6-carboxamide derivatives employed HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an organic base like triethylamine (B128534) (Et₃N) to successfully couple the quinoxaline-6-carboxylic acid with various amines. researchgate.net

Direct thermal condensation of carboxylic acids and amines is also possible but generally requires high temperatures (above 160 °C) to overcome the energy barrier and remove the water byproduct. mdpi.com

Advanced and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, shorten reaction times, and eliminate the use of hazardous solvents. ijirt.orgbenthamdirect.com These principles have been successfully applied to the synthesis of quinoxalines.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. e-journals.in The application of microwave irradiation can dramatically reduce reaction times for quinoxaline synthesis from hours to mere minutes, often leading to higher yields and cleaner products. e-journals.inudayton.edu

The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is particularly amenable to microwave heating. sapub.org The high efficiency of microwave energy transfer directly to the polar reactants and solvents results in rapid heating, which drives the reaction to completion quickly. acs.org This technique has been used in solvent-free conditions or with green solvents like polyethylene glycol (PEG) or water, further enhancing the environmental friendliness of the process. nih.govijirt.orgtandfonline.com For instance, a series of quinoxaline derivatives were synthesized in excellent yields (80-90%) in as little as 3.5 minutes using microwave heating in a solvent-free medium. e-journals.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis

| Method | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | o-phenylenediamine, Benzil | Refluxing ethanol | 2-12 hours | 34-85% | tandfonline.com |

| Microwave | o-phenylenediamine, Glyoxal | 160 watts | 60 seconds | High | |

| Microwave | 1,2-diamines, 1,2-diketones | Solvent-free | 5 minutes | High | udayton.edu |

Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. ijirt.org The synthesis of quinoxalines has been successfully adapted to solvent-free conditions, which simplifies workup procedures, reduces waste, and lowers costs. ias.ac.inaip.org

These reactions can be performed by grinding the solid reactants together, sometimes with a solid acid catalyst like p-toluenesulfonic acid or cellulose sulfuric acid, using a mortar and pestle. tandfonline.comtandfonline.com This mechanical activation provides the energy needed for the reaction to proceed at room temperature. tandfonline.com Alternatively, solvent-free reactions can be conducted by heating the neat mixture of reactants, often enhanced by microwave irradiation. e-journals.intandfonline.com The use of recyclable catalysts, such as sulfated polyborate, under solvent-free conditions further contributes to the sustainability of these methods. ias.ac.in

Strategies for Structural Diversification of this compound

The exploration of the chemical space around this compound is crucial for the development of new derivatives with tailored characteristics. Synthetic strategies are generally focused on three main areas: modification of the core quinoxaline heterocycle, derivatization of the N-methylcarboxamide side chain, and the introduction of distinct chemical entities such as ether linkages, Schiff bases, or coordination with metal ions.

Common synthetic routes to quinoxaline derivatives often involve the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov By selecting substituted 1,2-diaminobenzenes, a variety of functional groups such as halogens, alkyl, alkoxy, and nitro groups can be incorporated onto the quinoxaline ring system of the target carboxamide. For example, the synthesis of 6-chloro-7-fluoro quinoxaline derivatives has been achieved, demonstrating the feasibility of introducing halogen atoms which can serve as handles for further functionalization through cross-coupling reactions. nih.gov

Table 1: Potential Modifications on the Quinoxaline Ring

| Position of Substitution | Type of Substituent | Potential Synthetic Precursor |

| 7 | Fluoro | 4-Fluoro-1,2-diaminobenzene |

| 7,8 | Difluoro | 4,5-Difluoro-1,2-diaminobenzene |

| 7 | Chloro | 4-Chloro-1,2-diaminobenzene |

| 7 | Methyl | 4-Methyl-1,2-diaminobenzene |

The carboxamide group at the 6-position is a prime site for derivatization. The synthesis of a series of new quinoxaline-6-carboxamide derivatives has been reported, showcasing the versatility of this functional group. researchgate.net The general approach involves the activation of the corresponding quinoxaline-6-carboxylic acid, followed by amidation with a variety of amines. researchgate.net

While the target compound is this compound, this methodology can be extended to synthesize a library of analogues by reacting the activated carboxylic acid with different primary and secondary amines. This allows for the introduction of a wide range of substituents at the carboxamide nitrogen, thereby modulating properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. Furthermore, the synthesis of N-substituted quinoxaline-2-carboxamides has been explored, where quinoxaline-2-carboxylic acid is activated with oxalyl chloride before reaction with various amines. nih.gov This strategy can be directly applied to the 6-carboxamide isomer.

Table 2: Examples of Derivatization at the Carboxamide Nitrogen

| Amine Reactant | Resulting N-Substituent | Reference |

| Methylamine | -NHCH₃ | researchgate.net |

| Ethylamine | -NHCH₂CH₃ | researchgate.net |

| Aniline (B41778) | -NHPh | nih.gov |

| Benzylamine | -NHCH₂Ph | nih.gov |

To further expand the structural diversity, specific chemical moieties can be incorporated into the this compound scaffold.

Ether Linkages: Ether functionalities can be introduced by utilizing precursors bearing hydroxy groups on the quinoxaline ring or on the N-substituent of the carboxamide. A common method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comkhanacademy.org For instance, a hydroxy-substituted quinoxaline could be deprotonated with a strong base to form an alkoxide, which can then be reacted with an appropriate alkyl halide to form an ether linkage. The synthesis of quinoxaline derivatives with ether linkages has been reported, where a chloro-substituted quinoxaline is reacted with a hydroxy-containing aromatic compound. nih.gov

Schiff Bases: Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. asianpubs.org A strategy to incorporate a Schiff base into the this compound structure would involve the introduction of an aldehyde group onto the quinoxaline ring or the N-substituent. For example, a formyl-substituted quinoxaline precursor could be used. The synthesis of Schiff bases from quinoxaline-2-carboxaldehyde has been well-documented, where the aldehyde reacts with various amines to form the corresponding imines. ijfans.orgresearchgate.net These Schiff bases can then be used as ligands for the formation of metal complexes. ijfans.orgresearchgate.net

Quinoxaline derivatives are excellent ligands for the formation of metal complexes due to the presence of nitrogen atoms in the pyrazine ring. isca.inisca.me These nitrogen atoms can coordinate with a variety of metal ions, leading to the formation of stable complexes with diverse geometries and electronic properties. isca.inisca.me The carboxamide group can also participate in coordination, potentially acting as a bidentate ligand.

The synthesis of metal complexes with quinoxaline derivatives often involves the direct reaction of the quinoxaline ligand with a metal salt in a suitable solvent. nih.gov A wide range of transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II), have been used to form complexes with quinoxaline-based ligands. nih.gov The resulting metal complexes have been characterized by various spectroscopic and analytical techniques to determine their structure and properties. isca.menih.gov The formation of metal complexes with Schiff bases derived from quinoxaline aldehydes has also been extensively studied, where the imine nitrogen and another donor atom (often from the amine precursor) coordinate to the metal center. ijfans.orgresearchgate.net

Table 3: Examples of Metals Used in Quinoxaline Complexes

| Metal Ion | Typical Geometry | Reference |

| Co(II) | Tetrahedral or Octahedral | isca.in |

| Ni(II) | Octahedral | isca.in |

| Cu(II) | Distorted Octahedral | isca.in |

| Zn(II) | Tetrahedral | nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom. For quinoxaline (B1680401) derivatives, NMR is instrumental in confirming the substitution pattern on the aromatic rings and the conformation of substituent groups.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of N-methylquinoxaline-6-carboxamide is anticipated to display a series of signals characteristic of the quinoxaline core and the N-methylcarboxamide substituent. The aromatic protons of the quinoxaline ring system typically resonate in the downfield region, generally between δ 7.5 and 9.5 ppm, due to the deshielding effect of the aromatic currents. The specific chemical shifts and coupling patterns of the protons on the benzene (B151609) and pyrazine (B50134) rings provide definitive evidence for the 6-position substitution.

The protons of the N-methyl group are expected to appear as a singlet or a doublet (if coupled to the amide proton) in the upfield region of the spectrum, typically around δ 2.8-3.2 ppm. The amide proton (NH) signal is often observed as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but generally appears in the δ 8.0-9.0 ppm range.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Quinoxaline H-2, H-3 | ~8.8 - 9.2 | d or s |

| Quinoxaline H-5, H-7, H-8 | ~7.8 - 8.5 | m, d, dd |

| Amide NH | ~8.0 - 9.0 | br s |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the chemical environment of each carbon atom in the molecule. The carbon atoms of the quinoxaline ring are expected to resonate in the aromatic region of the spectrum, typically between δ 120 and 150 ppm. The positions of the signals are influenced by the nitrogen atoms in the pyrazine ring and the carboxamide substituent.

The carbonyl carbon of the carboxamide group is a key diagnostic signal and is anticipated to appear significantly downfield, generally in the range of δ 165-170 ppm. The N-methyl carbon will be found in the upfield region, typically around δ 26-30 ppm. Analysis of ¹³C NMR spectra of related quinoxaline carboxamides supports these expected chemical shift ranges.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~165 - 170 |

| Quinoxaline C-atoms | ~125 - 155 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the FTIR spectrum is expected to show distinct absorption bands corresponding to the vibrations of the amide and quinoxaline moieties.

A prominent feature will be the C=O stretching vibration of the amide group, typically observed in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide is expected to appear as a sharp to moderately broad band around 3300-3400 cm⁻¹. The aromatic C-H stretching vibrations of the quinoxaline ring will be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the heterocyclic system will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The N-H bending vibration of the amide is also expected in this region, often around 1550 cm⁻¹.

Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | >3000 |

| C=O (Amide) | Stretch | 1650 - 1680 |

| C=C, C=N (Aromatic) | Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular formula C₁₀H₉N₃O.

High-resolution mass spectrometry (HRMS) would provide the exact mass, further corroborating the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the characteristic loss of the N-methylcarboxamide side chain or parts of it, as well as fragmentation of the quinoxaline ring itself. Common fragmentation pathways for related quinoxaline carboxamides include the loss of the amide substituent and subsequent cleavage of the pyrazine ring.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M]⁺ | 187.07 | Molecular Ion |

X-ray Diffraction Studies for Solid-State Molecular Architecture

Furthermore, X-ray diffraction analysis elucidates the intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking. It is anticipated that the amide N-H group could participate in hydrogen bonding with the nitrogen atoms of the quinoxaline ring or the carbonyl oxygen of an adjacent molecule, influencing the crystal packing. While no specific crystal structure for this compound is currently available in open literature, studies on similar quinoxaline derivatives often reveal such packing motifs.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like N-methylquinoxaline-6-carboxamide, DFT calculations would provide detailed information on several key aspects.

Geometry Optimization and Conformational Behavior Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this would involve calculating the potential energy surface to identify the global minimum, which corresponds to the most stable conformation. The analysis would also identify other low-energy conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility.

Prediction of Spectroscopic Parameters (e.g., UV-Vis, IR, NMR chemical shifts)

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic parameters. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), providing information on the electronic transitions within the molecule. The vibrational frequencies (IR spectra) can also be computed, which helps in the identification of functional groups and in the interpretation of experimental vibrational spectra. Furthermore, the gauge-including atomic orbital (GIAO) method is frequently employed to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which are crucial for structural elucidation.

Thermochemical Property Calculations (e.g., Enthalpies of Formation, Bond Dissociation Enthalpies)

DFT calculations can also provide valuable thermochemical data. The enthalpy of formation, which is the change in enthalpy during the formation of the compound from its constituent elements in their standard states, can be calculated. Additionally, bond dissociation enthalpies (BDEs) for various bonds within the this compound molecule can be computed to assess their relative strengths and predict potential fragmentation pathways.

Molecular Orbital Calculations (e.g., Semi-empirical methods)

Semi-empirical molecular orbital methods, which use parameters derived from experimental data to simplify calculations, can also be applied to larger molecules or to obtain faster, albeit less accurate, results compared to ab initio methods like DFT. These methods would be used to analyze the molecular orbitals (e.g., HOMO and LUMO) of this compound, providing insights into its electronic properties and reactivity.

Analysis of Electronic Properties and Reactivity Indices

Nonlinear Optical (NLO) Properties and Hyperpolarizability (β) Determination

Quinoxaline (B1680401) derivatives are often investigated for their potential applications in nonlinear optics. Computational methods can be used to predict the NLO properties of this compound. A key parameter is the first hyperpolarizability (β), which is a measure of the second-order NLO response. DFT calculations can provide an estimation of this value, which is crucial for assessing the potential of the compound in NLO materials and devices.

Population Analysis (e.g., Mulliken population analysis)

Population analysis is a method in computational chemistry used to estimate the partial atomic charges and electron distribution within a molecule. This analysis provides insights into the electronic structure, chemical reactivity, and intermolecular interactions of a compound. One of the earliest and most widely known methods for population analysis is the Mulliken population analysis.

Mulliken population analysis partitions the total electron population of a molecule among its constituent atoms. cam.ac.uk This is achieved by assigning the electrons of the basis functions to specific atoms. The analysis provides a set of atomic charges that can be used to describe the electrostatic potential and reactivity of the molecule. For instance, atoms with a more negative Mulliken charge are considered to be more electron-rich and are likely sites for electrophilic attack, while atoms with a more positive charge are electron-deficient and prone to nucleophilic attack. researchgate.net

In the context of this compound, a Mulliken population analysis would calculate the partial charges on each atom, including the nitrogen and oxygen atoms of the quinoxaline and carboxamide groups, as well as the carbon and hydrogen atoms. This data would be instrumental in understanding the molecule's electronic properties, such as its dipole moment and polarizability.

While specific data tables for this compound are not available, the general approach would involve using quantum chemical calculations, often employing Density Functional Theory (DFT), to determine the molecular orbitals and their coefficients. niscpr.res.in From these, the Mulliken charges are derived. It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation, which can sometimes lead to variability in the predicted charge distribution. niscpr.res.in

Structure Activity Relationship Sar Investigations

Impact of Substituent Variation on Biological Activity

The biological profile of quinoxaline-based compounds can be significantly altered by introducing various substituents at different positions on the quinoxaline (B1680401) ring system and on the carboxamide side chain.

The nature of the substituent on the carboxamide nitrogen atom plays a pivotal role in the biological activity of quinoxaline-6-carboxamide (B1312456) derivatives. Research has shown that both the size and electronic properties of the N-substituent can modulate the compound's efficacy. For instance, in a series of quinoxaline-6-carboxamide derivatives synthesized and evaluated for antibacterial activity, compounds with specific N-substituents like 3-Chloro-4-Fluorophenyl, 2-Hydroxy-ethyl, 2-Iodo-3-Trifluoromethylphenyl, and 2-Ethynyl-aniline demonstrated excellent antibacterial properties. researchgate.net

In a related context, studies on phenazine-1-carboxamides, which share structural similarities, have shown that there is limited scope for varying the structure of the 1-carboxamide (B11826670) side chain, suggesting its critical role in DNA binding. researchgate.net This highlights the importance of the carboxamide moiety and its substituents in the interaction with biological targets. Furthermore, for a series of 3-methylquinoxaline-2-carboxamide 1,4-di-N-oxide derivatives, thirty-six new amide variations were synthesized and showed potential as anti-tubercular agents. nih.gov

The following table summarizes the impact of various N-substituents on the antibacterial activity of quinoxaline-6-carboxamide derivatives. researchgate.net

Table 1: Influence of N-Substituents on the Antibacterial Activity of Quinoxaline-6-Carboxamide Derivatives

| Compound ID | N-Substituent | Antibacterial Activity |

|---|---|---|

| 5a | 3-Chloro-4-Fluorophenyl | Excellent |

| 5b | 2-Hydroxy-ethyl | Excellent |

| 5c | 2-Iodo-3-Trifluoromethylphenyl | Excellent |

| 5d | 2-Ethynyl-aniline | Excellent |

| 5e-5p | Other varied substituents | Varied activity |

This table is a representation of findings and not exhaustive.

Modifications on the quinoxaline ring itself are a key strategy in SAR studies. The electronic nature and position of these substituents can drastically affect the biological activity.

C-2 and C-3 Positions: In a study of some new substituted quinoxalines, it was found that having 4-triflouromethylanilino, 4-hydroxyanilino, or phenylthio groups at the C-2 and/or C-3 positions resulted in good to moderate antibacterial activity. nih.gov Conversely, introducing pipridino or morpholino groups at these positions led to a reduction in antibacterial efficacy. nih.gov Another study revealed that integrating two furan (B31954) rings at the C-2 and C-3 positions is a feature of certain anti-SARS-CoV-2 drug candidates. nih.gov

C-6 and C-7 Positions: The substitution pattern at the C-6 and C-7 positions on the benzene (B151609) portion of the quinoxaline ring is critical. For a series of quinoxaline-2-carboxylic acid derivatives acting as Pim-1/2 kinase inhibitors, varying the substituents at the C-6 and C-7 positions was a key strategy. mdpi.com Specifically, introducing a bromine atom at the C-7 position resulted in a potent derivative. mdpi.com In another study on quinoxaline 1,4-dioxides, the presence of a chloro, methyl, or methoxy (B1213986) group at the C-7 position was found to reduce the Minimum Inhibitory Concentration (MIC) and IC50 values against tuberculosis. nih.gov It has also been observed that electron-withdrawing groups at the C-6 or C-7 positions can enhance the cytotoxicity of certain quinoxaline derivatives. nih.gov Conversely, for some anticancer quinoxalines, an electron-withdrawing nitro group at the seventh position was found to decrease activity. mdpi.com

The table below illustrates the effect of different substituents on the quinoxaline ring on various biological activities.

Table 2: Effect of Quinoxaline Ring Substituents on Biological Activity

| Position | Substituent | Biological Activity | Reference |

|---|---|---|---|

| C-2/C-3 | 4-Trifluoromethylanilino, 4-Hydroxyanilino, Phenylthio | Good to moderate antibacterial | nih.gov |

| C-2/C-3 | Pipridino, Morpholino | Reduced antibacterial | nih.gov |

| C-7 | Chloro, Methyl, Methoxy | Improved anti-TB | nih.gov |

| C-7 | Bromine | Potent Pim-1/2 inhibition | mdpi.com |

| C-6/C-7 | Electron-withdrawing groups | Enhanced cytotoxicity | nih.gov |

| C-7 | Nitro (NO2) | Decreased anticancer activity | mdpi.com |

The length of an aliphatic chain linking the quinoxaline core to another moiety can influence biological activity by affecting the molecule's flexibility and ability to bind to its target. In an investigation of quinoxaline-2-carboxamide (B189723) derivatives, the effect of extending the carboxamidic bridge was studied by preparing N-phenethylquinoxaline-2-carboxamide (a two-carbon bridge) and N-phenylpropylquinoxaline-2-carboxamide (a three-carbon bridge). nih.gov SAR studies on certain anticancer quinoxalines have shown that an aliphatic linker (CH2) fused to an aromatic ring at the second position from the quinoxaline nucleus is essential for activity. mdpi.com

The three-dimensional arrangement of atoms (stereochemistry) and the ability of a molecule to adopt different shapes (conformational flexibility) are critical for its interaction with biological targets. For quinoxaline derivatives, these factors can significantly impact their efficacy. For example, a furan-quinoxaline structure with an ethyl piperidine (B6355638) carboxylate moiety has a distinct stereochemistry, represented by the (3S) configuration, which is a focus of anti-SARS-CoV-2 research. nih.gov The malleability of the quinoxaline structure allows for the fine-tuning of its pharmacophoric elements, which can optimize interactions with viral targets. nih.gov The conformational flexibility of quinoxaline cavitands has also been tuned for specific molecular recognition applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com This allows for the prediction of the activity of new, unsynthesized compounds. youtube.com

For quinoxaline derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for their biological activities. These models generate 3D contour maps that visualize the regions where steric, electrostatic, and other properties are favorable or unfavorable for activity. nih.govresearchgate.net For instance, 3D-QSAR studies on a series of novel triazoles-quinine derivatives as antimalarial agents yielded statistically significant CoMFA and CoMSIA models with good predictive ability. researchgate.net These models and their corresponding contour maps were then used to design new compounds with potentially higher activity. researchgate.net Similarly, 3D-QSAR models have been developed for other related heterocyclic compounds, providing insights that could be applied to the design of novel quinoxaline derivatives. researchgate.net

Correlations between Electronic Characteristics and Biological Potency

The electronic properties of a molecule, such as the distribution of electron density and the energies of its molecular orbitals (e.g., HOMO and LUMO), can have a profound impact on its biological potency. Density Functional Theory (DFT) calculations are often used to determine these electronic parameters and correlate them with biological activity. researchgate.net

For quinoxaline compounds, it has been found that their bioactivities can be directly related to their electronic parameters coupled with appropriate hydrophobic properties. researchgate.net For example, the introduction of electron-withdrawing substituents at the C-6 and/or C-7 positions of the quinoxaline ring can enhance in vitro activity against T. cruzi. nih.gov In a study of quinoline-6-carboxamide (B1312354) derivatives, highly electronegative fluoro, chloro, and iodo substitutions on a phenyl ring were found to enhance affinity for the P2X7 receptor. nih.gov Conversely, for some anticancer quinoxaline derivatives, electron-releasing groups at certain positions on an attached aromatic ring were found to increase activity, while electron-withdrawing groups decreased it. mdpi.com Another study on quinoxaline derivatives as anticancer agents found that among methyl quinoxaline derivatives, activity increased when an attached benzene ring was substituted with an electron-donating group and decreased when substituted with an electron-withdrawing group. nih.gov These findings underscore the importance of electronic effects in modulating the biological potency of quinoxaline derivatives.

In Vitro Biological Activity Profiling

Antimicrobial Activity

Quinoxaline (B1680401) derivatives have been a subject of extensive research for their potential as antimicrobial agents to address the challenge of drug resistance. srikvcpharmacy.com The investigation into N-methylquinoxaline-6-carboxamide and its related analogues aims to develop more effective chemotherapeutic agents. researchgate.net

A series of novel quinoxaline-6-carboxamide (B1312456) derivatives have been synthesized and evaluated for their antibacterial properties. researchgate.net The screening was conducted against a panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains, to determine their spectrum of activity. The antibacterial efficacy is typically measured by the zone of inhibition in disc diffusion assays or by determining the Minimum Inhibitory Concentration (MIC).

In a study describing the synthesis and antibacterial evaluation of sixteen new quinoxaline-6-carboxamide derivatives (designated 5a-5p), the compounds were tested against Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Staphylococcus aureus, and Streptococcus pyogenes (Gram-positive). researchgate.net While the specific data for the N-methyl derivative was part of a broader series, the study indicated that antibacterial activity was influenced by the substituent on the carboxamide nitrogen. For instance, derivatives incorporating moieties like 3-Chloro-4-Fluorophenyl and 2-Hydroxy-ethyl showed significant antibacterial activity. researchgate.net The antibacterial activity of the synthesized compounds was determined using the disc diffusion method, with Norfloxacin used as a standard reference. researchgate.net

Detailed findings for the specific this compound compound are not individually specified in the available literature, but are represented within the broader study of the 5a-5p series.

Table 1: Antibacterial Screening of Representative Quinoxaline-6-Carboxamide Derivatives This table is a representative example based on the described study. Specific values for this compound are not available.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference (Norfloxacin) |

|---|---|---|---|

| Quinoxaline-6-carboxamide Series (5a-5p) | Escherichia coli | Data not specified | Data not specified |

| Quinoxaline-6-carboxamide Series (5a-5p) | Pseudomonas aeruginosa | Data not specified | Data not specified |

| Quinoxaline-6-carboxamide Series (5a-5p) | Staphylococcus aureus | Data not specified | Data not specified |

| Quinoxaline-6-carboxamide Series (5a-5p) | Streptococcus pyogenes | Data not specified | Data not specified |

While several quinoxaline derivatives have been investigated for their potential as antifungal agents, specific in vitro antifungal efficacy data for this compound against common fungal pathogens are not available in the reviewed scientific literature. researchgate.netsrikvcpharmacy.com

The quinoxaline scaffold is of significant interest in the search for new treatments for tuberculosis. However, research has predominantly focused on other isomers, such as quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxides. Specific in vitro studies evaluating the antimycobacterial activity of this compound against Mycobacterium tuberculosis H37Rv have not been reported in the available literature.

Anticancer / Antiproliferative Activity

Quinoxaline derivatives are recognized as a promising class of compounds for the development of anticancer drugs, often acting as protein kinase inhibitors. nih.gov

Despite the broad interest in quinoxalines as anticancer agents, specific in vitro antiproliferative data for this compound against the specified cancer cell lines (HepG2, SK-OV-3, PC-3, HT-29, ZR-75, A-549) are not detailed in the currently available scientific literature. Research has often centered on differently substituted quinoxaline structures. nih.govderpharmachemica.com

Antiprotozoal / Antiparasitic Activity

The development of novel antiprotozoal agents is a critical area of research, and various heterocyclic compounds, including quinoxalines, have been explored. However, specific in vitro studies detailing the activity of this compound against protozoal or parasitic organisms were not found in the reviewed literature.

Antimalarial Activity (e.g., against Plasmodium falciparum)

The quinoxaline scaffold is a significant pharmacophore in the development of antimalarial agents. Research into quinoxaline-based compounds has demonstrated their potential to combat Plasmodium falciparum, the deadliest species of malaria parasite. nih.govnih.gov A study on the antimalarial activity of quinoxaline derivatives highlighted the importance of substituents on the quinoxaline core. For instance, a lead anti-schistosomal molecule with a quinoxaline core showed potent activity against both the 3D7 and the multi-drug resistant Dd2 strains of P. falciparum, with IC50 values of 22 nM and 32 nM, respectively. nih.gov However, modification of the nitro group at the C6 position to an N-acetyl amide, a close analogue of this compound, resulted in a significant decrease in activity against both strains. nih.gov This suggests that while the quinoxaline nucleus is crucial, the specific nature of the substituent at the 6-position plays a critical role in the observed antimalarial efficacy.

While direct data for this compound is limited, the findings for structurally similar compounds indicate that the carboxamide group at the C6 position may not be optimal for potent antimalarial activity, at least when compared to a nitro group. Further investigation is required to fully elucidate the antimalarial potential of this compound.

Table 1: Antimalarial Activity of a Quinoxaline Derivative and its Analogs against P. falciparum

| Compound | Modification at C6 Position | IC50 (nM) - 3D7 Strain | IC50 (nM) - Dd2 Strain |

|---|---|---|---|

| Lead Compound (Compound 22) | Nitro group | 22 | 32 |

| Analog (Compound 22c) | N-acetyl amide | >1000 | >1000 |

Antitrypanosomal Activity (e.g., against Trypanosoma cruzi epimastigotes)

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new treatments for Chagas disease, caused by the parasite Trypanosoma cruzi. nih.govresearchgate.net Studies on quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives have shown significant in vitro activity against T. cruzi trypomastigotes. nih.govresearchgate.net In one study, several methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives demonstrated better anti-T. cruzi activity than the reference drugs nifurtimox (B1683997) and benznidazole. nih.gov

Antioxidant Activity

The antioxidant potential of chemical compounds is frequently evaluated using radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide (H2O2) assays. nih.govelsevierpure.combioassaysys.comnih.govgrafiati.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

While specific studies on the antioxidant activity of this compound are not extensively documented, research on related heterocyclic compounds provides some insights. For instance, the antioxidant and anti-radical activity of phenolic acids has been shown to correlate positively with the number of hydroxyl groups on the aromatic ring. nih.gov In the context of quinazoline (B50416) derivatives, another class of nitrogen-containing heterocyclic compounds, certain derivatives have demonstrated potent antioxidant activity in DPPH, nitric oxide, and hydrogen peroxide scavenging assays. researchgate.net The presence of the quinoxaline core, a nitrogen-rich heterocyclic system, in this compound suggests it may possess some radical scavenging capabilities. However, without direct experimental data, its efficacy as an antioxidant remains speculative. Further studies are necessary to quantify the DPPH and H2O2 radical scavenging activity of this compound and determine its potential as an antioxidant. nih.gov

Enzyme Inhibition Studies

Quinoxaline derivatives are recognized as a significant class of compounds in the development of kinase inhibitors, which are crucial in cancer therapy. nih.gov Specifically, they have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which play key roles in tumor angiogenesis and cell proliferation. nih.govnih.govnih.gov

Several studies have reported the synthesis and evaluation of new quinoxaline derivatives as potent VEGFR-2 inhibitors. nih.govnih.gov For example, a series of 3-methylquinoxaline-based derivatives were synthesized and showed significant antiproliferative activity, with the most potent compound exhibiting a VEGFR-2 inhibitory IC50 value of 2.7 nM. nih.gov Molecular docking studies have suggested that N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide could have vascular endothelial growth factor receptor as a potential target. nih.gov

With respect to EGFR, quinoxalinone-containing compounds have been explored as inhibitors, including against mutant forms of the enzyme that confer drug resistance. nih.gov The structural features of this compound, particularly the quinoxaline core, align with the general pharmacophore of some EGFR inhibitors. nih.gov While direct inhibitory data for this compound against VEGFR-2 and EGFR is not available, the extensive research on related quinoxaline carboxamides suggests that it is a candidate for investigation in kinase inhibition assays.

Table 2: Kinase Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound Type | Target Kinase | Reported Activity (IC50) |

|---|---|---|

| 3-Methylquinoxaline derivative (Compound 17b) | VEGFR-2 | 2.7 nM |

| Quinoxaline derivatives (Compounds 25d, 25e, 25i, 27e) | VEGFR-2 | 3.4 - 6.8 nM |

| Quinoxalinone derivatives (CPD4, CPD15, CPD16, CPD21) | EGFR (mutant) | Nanomolar range |

Topoisomerases are essential enzymes involved in DNA replication and are validated targets for anticancer drugs. nih.gov Quinoxaline-based compounds have been identified as potential topoisomerase inhibitors. nih.govnih.gov Molecular docking studies have indicated that compounds such as N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide have the potential to act as human DNA topoisomerase inhibitors by intercalating with DNA. nih.gov The planar quinoxaline ring system is a key structural feature that could facilitate such an interaction.

The general structure of this compound, featuring the flat aromatic quinoxaline core, is consistent with the characteristics of DNA intercalating agents and topoisomerase inhibitors. Although specific experimental data on the topoisomerase inhibitory activity of this compound is lacking, the findings for structurally related quinoxaline carboxamides provide a rationale for its evaluation as a potential topoisomerase inhibitor.

Molecular Mechanism of Action Moa Investigations

Identification of Molecular Targets

Quinoxaline-containing compounds are recognized as privileged structures in medicinal chemistry because they can bind to a variety of biological targets. nih.gov The core structure, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, can be modified with various functional groups, like the carboxamide in N-methylquinoxaline-6-carboxamide, to enhance binding affinity and selectivity for specific molecular targets such as DNA and enzymes.

DNA is a primary target for many chemotherapeutic agents due to its central role in cell replication. nih.gov The mechanism of action for several quinoxaline (B1680401) derivatives involves direct or indirect interaction with DNA. Some derivatives are considered DNA-damaging agents. nih.gov For instance, quinoxaline 1,4-dioxides can generate free radicals through bioreduction, leading to DNA damage. nih.gov

Molecular docking studies have further elucidated these interactions. For example, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, a related compound, has been shown through in silico modeling to potentially target human DNA topoisomerase. nih.gov Topoisomerases are enzymes critical for managing DNA topology during replication, and their inhibition can halt cell proliferation. nih.gov Other related compounds, such as the antibiotic CC-1065, have been found to bind within the minor groove of the DNA helix, thereby stabilizing it and disrupting processes like DNA synthesis. nih.gov This suggests that quinoxaline scaffolds can be adapted to interfere with DNA function through multiple modes of action.

Quinoxaline derivatives have demonstrated significant potential as inhibitors of various enzymes by interacting with their active sites.

Mycobacterium DNA Gyrase B subunit: DNA gyrase is an essential bacterial enzyme required for DNA replication and a validated target for antibacterial drugs, including those for tuberculosis. newtbdrugs.org In silico studies have suggested that quinoxaline 1,4-dioxides can bind to the same site on mycobacterial DNA gyrase as the known inhibitor novobiocin, highlighting a potential mechanism for their antimycobacterial activity. nih.gov Inhibition of this enzyme leads to high mycobactericidal activity. newtbdrugs.org

c-Met kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. researchgate.net Dysregulated HGF/c-Met signaling is a driving factor in the development and metastasis of numerous cancers, making it an important therapeutic target. researchgate.net A number of quinoxaline derivatives have been specifically designed and synthesized as potent and selective inhibitors of c-Met kinase. researchgate.netlookchem.comdrugbank.com These compounds often act as ATP-competitive inhibitors, binding to the kinase domain and preventing its activation. ekb.eg The development of these inhibitors has shown promise in treating cancers where c-Met is overexpressed or mutated. researchgate.net

The inhibitory activity of these derivatives is highly dependent on their specific chemical structure, as demonstrated by structure-activity relationship (SAR) studies.

| Compound | Description | c-Met Kinase IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 4 (R-isomer) | Quinoxaline derivative | 6 | lookchem.com |

| Compound 5 (S-isomer) | Quinoxaline derivative | 92 | lookchem.com |

| Compound 7 | Isopropyl compound | 4 | lookchem.com |

| Compound 8 | Cyclopropylmethylene compound | 5 | lookchem.com |

| Compound 9 | Planar benzyl (B1604629) compound | 126 | lookchem.com |

| Compound 10 | Amide on piperidine (B6355638) ring | 3 | lookchem.com |

| Compound 11 | Acetyl on piperidine ring | 6 | lookchem.com |

| Compound 12 | Sulfonyl on piperidine ring | 17 | lookchem.com |

Cellular Pathway Modulation

Beyond direct target interaction, this compound and its analogs modulate complex cellular signaling pathways that govern cell fate. researchgate.net

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. ekb.eg Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis. researchgate.net This process is often mediated by a family of proteases called caspases. mdpi.com Caspases exist as inactive precursors and are activated in a cascade, with caspases-3 and -7 being the key "effector" caspases that execute the final stages of apoptosis. mdpi.comaltogenlabs.com

Studies on quinoxaline derivatives have demonstrated their ability to trigger these apoptotic pathways. For example, certain 3-methylquinoxaline derivatives were found to induce apoptosis by increasing the expression of the pro-apoptotic protein BAX while decreasing the anti-apoptotic protein Bcl-2, leading to the activation of initiator caspase-9 and effector caspase-3. nih.gov Similarly, esters of quinoxaline-7-carboxylate 1,4-di-N-oxide have been shown to induce caspase-dependent apoptosis. researchgate.net Interestingly, some compounds can induce apoptosis even in cancer cells that lack caspase-3, by activating other effector caspases like caspase-7. nih.gov

The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. canvaxbiotech.com Cancer is characterized by the dysregulation of this process, often leading to uncontrolled cell growth. ekb.eg Quinoxaline derivatives have been shown to interfere with the cell cycle, representing another key aspect of their mechanism of action.

Analysis of the cell cycle, often performed using flow cytometry to measure DNA content with dyes like propidium (B1200493) iodide, can reveal where in the cycle a compound exerts its effect. canvaxbiotech.com Studies have shown that some quinoxaline compounds can cause cell cycle arrest, halting cell division at specific phases. For example, a promising 3-methylquinoxaline derivative was found to arrest liver cancer cells at the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from entering mitosis and dividing. The mechanism for this often involves the inhibition of cyclin-dependent kinases (CDKs), which are enzymes that drive the cell through its various phases. ekb.eg Overexpression of certain proteins like cyclin D1 can cause cells to progress rapidly through the cell cycle, and targeting these pathways is a key strategy in cancer therapy. nih.gov

Redox-Dependent Mechanisms of Action

A significant mechanism of action for a subset of quinoxaline derivatives, particularly quinoxaline 1,4-di-oxides (QdNOs), is dependent on their redox properties. nih.gov The biological activity of these compounds is linked to the metabolic reduction of their N-oxide groups. researchgate.net

This bioreduction process can generate reactive oxygen species (ROS), such as the hydroxyl radical (∙OH), leading to a state of oxidative stress within the cell. nih.govresearchgate.net Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to neutralize them, resulting in damage to cellular components, including DNA, lipids, and proteins. nih.gov This ROS-induced damage is a key component of the antimicrobial and antitumor activities of many QdNOs. nih.govresearchgate.net

Furthermore, the redox chemistry of the quinoxaline core itself is an area of active investigation. Recent studies in the context of redox flow batteries have shown that reduced quinoxalines can undergo tautomerization, a chemical rearrangement. nsf.gov This highlights the intrinsic redox activity of the quinoxaline scaffold and suggests that its biological effects may be influenced by the specific redox environment of the target cells. nsf.gov

Electrochemical Behavior and N-Oxide Reduction

The electrochemical properties of quinoxaline derivatives, including this compound, are pivotal in understanding their mechanism of action, particularly for those with antimicrobial and antitumoral activities. The reduction of the quinoxaline core, especially in the presence of N-oxide groups, is often a critical step in their bioactivation.

Research into the electrochemical behavior of quinoxaline derivatives has revealed that these compounds are electrochemically active and their reduction potentials can be correlated with their biological efficacy. abechem.comnih.gov The process of bioreduction is considered essential for the biological activity of heterocyclic di-N-oxides. unav.edu It has been proposed that compounds with less negative reduction potentials exhibit more potent antibacterial activity. abechem.com

The electrochemical reduction of quinoxaline derivatives, particularly those containing N-oxide functionalities, typically proceeds via a single-electron transfer, leading to the formation of a radical anion. abechem.com This has been confirmed by techniques such as electron paramagnetic resonance (EPR) spectroscopy. abechem.com For many quinoxaline 1,4-di-N-oxides, cyclic voltammetry studies show two distinct reduction waves. unav.edu The first wave, which is often irreversible, is attributed to the reduction of one of the N-oxide groups. unav.edu

The specific reduction potential is significantly influenced by the nature and position of substituents on the quinoxaline ring. The presence of electron-withdrawing groups, such as chloro, fluoro, or trifluoromethyl groups, on the quinoxaline ring leads to a positive shift in the reduction potential, making the compound easier to reduce. unav.edu Conversely, electron-donating groups, like a methyl group, result in a negative shift of the reduction potential. unav.edu

| Compound | Substituent (R) | First Peak Potential (Epc,1 vs. Fc/Fc+) [V] |

|---|---|---|

| Unsubstituted | H | -1.54 |

| 6(7)-Fluoro | F | -1.47 |

| 6(7)-Chloro | Cl | -1.46 |

| 6,7-Dichloro | Cl | -1.29 |

| 6(7)-Trifluoromethyl | CF3 | -1.35 |

| 6(7)-Methyl | CH3 | -1.56 |

Data adapted from a study on 3-methylquinoxaline-2-carboxamide 1,4-di-N-oxide derivatives. unav.edu

Based on these findings, it can be inferred that the carboxamide group at the 6-position of this compound would act as an electron-withdrawing group, facilitating the reduction of the quinoxaline ring. The N-methyl group on the carboxamide is not expected to significantly influence the reduction potential, as studies have shown that substitution on the amide chain generally has a negligible effect on the electrochemical properties of the quinoxaline core. unav.edu Therefore, this compound is expected to have a reduction potential that is less negative than the unsubstituted quinoxaline, a characteristic often associated with enhanced biological activity.

Intermolecular Interactions and Binding Studies

In Silico Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In drug discovery, it is instrumental in predicting the interaction between a ligand, such as a quinoxaline (B1680401) derivative, and its receptor binding site.

Research on a closely related compound, 2,3-dichloro-N-methylquinoxaline-6-carboxamide, has utilized molecular modeling to understand its interaction with the enzyme soluble guanylate cyclase (sGC). nih.gov Docking studies were performed using the GOLD 5.1 software to place the ligand into the allosteric binding site of the sGC catalytic domain, using the protein data bank (PDB) structure 3uvj. nih.govresearchgate.net Such studies are foundational for rational drug design, allowing for the optimization of lead compounds to enhance their binding affinity and selectivity. tandfonline.com

The stability of a ligand-receptor complex is determined by the sum of all intermolecular forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. ucl.ac.uk In the docking studies of a quinoxaline-based inhibitor with the sGC enzyme, the binding site was identified at the interface of the α and β subunits of the catalytic domain. nih.gov The analysis suggested that the presence of lysine (B10760008) and arginine residues in the binding pocket could facilitate π-cation interactions with the aromatic rings of the quinoxaline ligand. nih.gov Non-covalent complexes are formed through these interactions, which are critical for the stabilization of the ligand within the active site. google.comgoogle.com While specific quantitative energy values for N-methylquinoxaline-6-carboxamide are not detailed in the provided literature, the analysis of these interactions provides a qualitative understanding of the binding forces.

Docking studies predict the specific conformation and orientation of a ligand within a binding site. For the quinoxaline inhibitor of sGC, the model predicted its position within the allosteric site at the interface of the catalytic domain's two subunits. nih.gov This predicted binding mode provides a structural hypothesis for the compound's inhibitory activity.

The inhibitory potential of a compound is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). While specific constants for this compound were not found, studies on various quinoxaline derivatives have reported a range of activities against different targets, highlighting the therapeutic potential of this chemical class. nih.govwisdomlib.orgrsc.org For example, certain quinoxaline sulfonohydrazide derivatives have shown potent inhibition of secretory phospholipase A2 (sPLA2) and α-glucosidase. tandfonline.com Other derivatives have demonstrated significant cytotoxicity against cancer cell lines and inhibitory activity against DNA topoisomerase II. nih.gov

| Compound Series | Target | Reported Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Quinoxaline Sulfonohydrazide (Compound 6a) | sPLA2 | IC50 = 0.0475 µM | tandfonline.com |

| Quinoxaline Sulfonohydrazide (Compound 6c) | α-glucosidase | IC50 = 0.0953 µM | tandfonline.com |

| Quinoxaline Derivative (Compound 10) | sGC catalytic domain | KD = 11 μM | nih.gov |

| Quinoxaline Derivatives (Compounds 13, 15, 16, 19) | DNA-top II | IC50 = 6.4 - 15.3 µM | nih.gov |

DNA Binding Studies (for relevant quinoxaline derivatives/complexes)

The quinoxaline scaffold is a known DNA intercalating agent, a property leveraged in the development of anticancer drugs. nih.gov These compounds can insert themselves between the base pairs of the DNA double helix, leading to structural distortions that can interfere with cellular processes like replication and transcription, ultimately inducing cell death. nih.gov

A series of novel quinoxaline derivatives were designed and synthesized as potential dual DNA intercalators and topoisomerase II inhibitors. nih.gov Their ability to bind to DNA was evaluated and compared with the known anticancer drug, doxorubicin. The most potent compounds exhibited significant DNA binding affinities. nih.gov Experimental techniques like DNase footprinting have also been employed to confirm DNA binding and identify any preferential binding sites for quinoxaline compounds on DNA fragments. nih.gov Studies on 2,3-bifunctionalized quinoxalines suggest that subtle structural modifications, such as the introduction of a nitro group, can significantly enhance DNA binding capabilities. nih.gov

| Compound | DNA Binding Affinity (IC50) | Reference |

|---|---|---|

| Doxorubicin (Reference) | 28.1 µM | nih.gov |

| Quinoxaline Derivative 13 | 32.4 µM | nih.gov |

| Quinoxaline Derivative 15 | 29.5 µM | nih.gov |

| Quinoxaline Derivative 16 | 25.1 µM | nih.gov |

| Quinoxaline Derivative 19 | 28.3 µM | nih.gov |

Analysis of Intra- and Intermolecular Non-covalent Interactions (e.g., Hydrogen bonding, π-π stacking)

Non-covalent interactions are the cornerstone of molecular recognition and binding. For quinoxaline derivatives, these interactions include hydrogen bonds, π-π stacking, van der Waals forces, and electrostatic interactions. google.comgoogle.com

In some 2,3-bifunctionalized quinoxalines, strong intramolecular N-H---O hydrogen bonds have been identified, which can influence the molecule's conformation and biological activity. nih.gov Intermolecular hydrogen bonds are also critical, for instance, between the amide group of a compound like this compound and amino acid residues in a protein's active site. google.com The aromatic nature of the quinoxaline ring system makes it prone to engaging in π-π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, tryptophan) in a receptor pocket or with DNA bases. nih.gov Furthermore, as seen in docking studies with sGC, the electron-rich quinoxaline ring can participate in π-cation interactions with positively charged lysine or arginine residues. nih.gov These collective non-covalent forces are essential for the formation of a stable ligand-receptor complex.

Future Research Directions and Unexplored Avenues for N Methylquinoxaline 6 Carboxamide Research

Development of Novel Analogues with Enhanced Potency and Selectivity

A significant area of future research lies in the synthesis and evaluation of novel analogs of N-methylquinoxaline-6-carboxamide. Building on studies of related quinoxaline-6-carboxamide (B1312456) derivatives, which have demonstrated antibacterial activity, the systematic modification of the this compound structure is a rational approach to enhance potency and selectivity. researchgate.net

Research has shown that substitutions on the quinoxaline (B1680401) core can significantly influence biological activity. For instance, a study on a series of quinoxaline-6-carboxamide derivatives revealed that compounds bearing 3-Chloro-4-Fluorophenyl, 2-Hydroxy-ethyl, 2-Iodo-3-Trifluoromethylphenyl, and 2-Ethynyl-aniline moieties exhibited notable antibacterial activity. researchgate.net Future work could involve the synthesis of this compound analogs with a diverse range of substituents at various positions on the quinoxaline ring and the carboxamide nitrogen. The goal would be to generate a library of compounds for screening against a panel of clinically relevant pathogens.

Table 1: Examples of Quinoxaline-6-carboxamide Analogues and Their Potential for Future Research

| Base Structure | Potential Modifications | Rationale for Modification |

| This compound | Substitution on the quinoxaline ring (e.g., with halogens, alkyl, alkoxy groups) | To investigate the influence of electronic and steric effects on activity and selectivity. |

| This compound | Variation of the N-substituent on the carboxamide | To explore the impact of different alkyl and aryl groups on target binding and pharmacokinetic properties. |

| Quinoxaline-6-carboxamide | Introduction of bioisosteric replacements for the carboxamide group (e.g., sulfonamide, urea) | To modulate physicochemical properties and potentially discover novel biological activities. mdpi.com |

Exploration of New Biological Targets and Therapeutic Applications

While initial studies on quinoxaline-6-carboxamides have focused on their antibacterial properties, the broader quinoxaline family is known to interact with a multitude of biological targets, suggesting that this compound and its analogs may have untapped therapeutic applications. sapub.orgresearchgate.net Quinoxaline derivatives have been reported to possess anticancer, antiviral, anti-inflammatory, and antitubercular activities. sapub.orgnih.govnih.gov

Future research should therefore involve screening this compound and its newly synthesized analogs against a diverse range of biological targets. This could include various cancer cell lines, viral replication assays, and enzymatic assays for inflammatory mediators. For example, studies on N-substituted quinoxaline-2-carboxamides have identified potential antineoplastic agents with selective cytotoxicity against specific cancer cell lines. nih.gov A similar approach could be adopted for the 6-carboxamide isomer.

Table 2: Potential Therapeutic Applications for this compound Analogs

| Therapeutic Area | Potential Biological Target | Rationale |

| Oncology | Kinases, Topoisomerases | Many quinoxaline derivatives exhibit anticancer activity through inhibition of these key enzymes. nih.gov |

| Virology | Viral proteases, Polymerases | The quinoxaline scaffold is present in some antiviral agents, indicating its potential to interfere with viral life cycles. mdpi.com |

| Inflammation | Cyclooxygenases, Lipoxygenases | Certain quinoxaline derivatives have shown anti-inflammatory properties. sapub.org |

| Tuberculosis | Mycobacterium tuberculosis enzymes | Quinoxaline derivatives, particularly 1,4-di-N-oxides, have demonstrated potent anti-mycobacterial activity. nih.gov |

Advanced Computational Modeling for Rational Design and Prediction

To streamline the drug discovery process, advanced computational modeling techniques can be employed for the rational design and prediction of the biological activities of this compound analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can provide valuable insights into the structural requirements for optimal activity. nih.gov

For instance, in silico studies on quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives have been used to develop pharmacophore models that identify key molecular features necessary for antimycobacterial activity. nih.gov A similar computational approach can be applied to this compound to guide the design of new analogs with improved potency and selectivity. Molecular docking studies can help in visualizing the binding interactions of these compounds with their putative biological targets, thereby facilitating the design of more effective molecules.

Integration of Synthetic and Biological Research for Optimized Compound Discovery Efforts

A synergistic approach that integrates synthetic chemistry and biological research is crucial for optimizing the discovery of lead compounds. The findings from biological screening and computational modeling should directly inform the design and synthesis of the next generation of this compound analogs.

This iterative cycle of design, synthesis, and testing will allow for a more rapid and efficient exploration of the chemical space around the this compound scaffold. For example, if a particular substituent is found to significantly enhance antibacterial activity, synthetic efforts can be focused on creating a series of analogs with variations of that substituent to fine-tune the activity and pharmacokinetic properties. This integrated strategy has been successfully applied in the development of other quinoxaline-based therapeutic agents. nih.govnih.gov

常见问题

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time.

- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:

- NMR :

- IR : Validate carboxamide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- Mass Spectrometry : Use HRMS to confirm molecular ion peaks and fragmentation patterns .

Data Interpretation : Cross-reference spectral data with PubChem or NIST databases to resolve ambiguities .

Advanced: How can researchers optimize the yield of this compound under varying reaction conditions?

Methodological Answer:

Adopt a factorial design of experiments (DoE) to test variables:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 60–120°C | 80°C (prevents decomposition) |

| Solvent | DMF, THF, DCM | DMF (enhances solubility) |

| Catalyst | HOBt, DMAP, None | HOBt (90% yield) |

Validation : Use ANOVA to identify statistically significant factors. Replicate high-yield conditions and confirm purity via HPLC (>95%) .

Advanced: What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

Meta-Analysis : Compare assay protocols (e.g., cell lines, incubation times) to identify methodological discrepancies .

Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomerism or impurities .

Example : Conflicting cytotoxicity data may arise from varying cell permeability; use logP measurements to correlate lipophilicity with activity .

Basic: What are the known biological targets or mechanisms of action of this compound?

Methodological Answer:

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization assays .

- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 8 µg/mL) .

- Mechanistic Studies : Use Western blotting to assess downstream signaling proteins (e.g., MAPK/ERK) .

Note : Prioritize target identification via affinity chromatography or thermal shift assays .

Advanced: How to design experiments to elucidate the structure-activity relationship (SAR) of derivatives?

Methodological Answer:

Derivative Synthesis : Modify substituents at positions 2, 3, and 7 of the quinoxaline ring .

Biological Assays : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, A549) and compute SAR trends .

Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for kinase targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。